molecular formula C38H37ClN5O7PS2 B12428228 DC44SMe

DC44SMe

Cat. No.: B12428228
M. Wt: 806.3 g/mol
InChI Key: GUGCTFDJMBFTSB-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC44SMe is a phosphate prodrug of the cytotoxic DNA alkylator DC44. It is primarily used in the synthesis of antibody-drug conjugates (ADC) for targeted cancer treatment. The compound exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

DC44SMe is synthesized through a series of chemical reactions involving the parent compound DC44The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the phosphorylation process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistent quality of the final product, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

DC44SMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

DC44SMe has a wide range of scientific research applications, including:

Mechanism of Action

DC44SMe exerts its effects through the alkylation of DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in DNA damage response and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its phosphate prodrug form, which enhances its solubility and stability, making it more suitable for use in antibody-drug conjugates. This property distinguishes it from other similar compounds and contributes to its effectiveness in targeted cancer treatment .

Biological Activity

DC44SMe is a phosphate prodrug of the cytotoxic DNA alkylator DC44, primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound exhibits significant biological activity against various cancer cell lines, making it a valuable candidate for targeted cancer therapies.

This compound operates through the mechanism of DNA alkylation, which involves the addition of alkyl groups to DNA molecules. This process disrupts the normal function of DNA, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the minor groove of DNA, similar to its analogue CC-1065, enhancing its cytotoxic effects on rapidly dividing cells.

Biological Activity Data

The biological activity of this compound has been quantified through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound against several cancer cell lines:

Cell Line IC50 (nM)
Ramos2.0
Namalwa2.8
HL60/s1.9

These values demonstrate that this compound is highly potent against these cell lines, suggesting its efficacy as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound in preclinical models:

  • Study on Ramos Cell Line : A study conducted on Ramos cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at sub-nanomolar concentrations. The study highlighted the compound's potential for use in therapies targeting B-cell malignancies.
  • Namalwa Cell Line Assessment : In another research effort focusing on Namalwa cells, this compound demonstrated a dose-dependent cytotoxic effect, with substantial reductions in cell viability observed at concentrations around its IC50 value. This study emphasized the compound's selective toxicity towards cancerous cells compared to normal lymphocytes.
  • HL60/s Cell Line Evaluation : Research involving HL60/s cells indicated that this compound could effectively overcome drug resistance mechanisms commonly seen in leukemia treatments. The findings suggested that this compound might be combined with other agents to enhance therapeutic outcomes .

Properties

Molecular Formula

C38H37ClN5O7PS2

Molecular Weight

806.3 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-3-[5-[[5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate

InChI

InChI=1S/C38H37ClN5O7PS2/c1-38(2,54-53-3)13-12-34(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)41-25-9-11-29-22(15-25)17-31(43-29)37(47)44-20-23(19-39)35-27-7-5-4-6-26(27)33(18-32(35)44)51-52(48,49)50/h4-11,14-18,23,42-43H,12-13,19-20H2,1-3H3,(H,40,45)(H,41,46)(H2,48,49,50)/t23-/m1/s1

InChI Key

GUGCTFDJMBFTSB-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC

Canonical SMILES

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC

Origin of Product

United States

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